

# Application Note: Spectrophotometric Quantification of Lithium Using Thorin

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## Compound of Interest

Compound Name: Thorin

Cat. No.: B213161

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## Abstract

This application note details a robust and cost-effective spectrophotometric method for the quantitative determination of lithium, employing **Thorin** as a chromogenic agent. In a strongly alkaline medium, lithium forms a stable orange-colored complex with **Thorin**, which can be quantified by measuring its absorbance at approximately 480 nm.[1][2][3][4] This method is applicable across various matrices, including battery materials, biological fluids, and environmental samples.[1][2][5][6] The protocol provides a reliable and accessible alternative to more complex analytical techniques such as atomic absorption spectroscopy.[2][7]

## Introduction

Lithium and its compounds are of significant interest in numerous fields, from pharmaceuticals, particularly in the treatment of bipolar disorder, to the rapidly expanding lithium-ion battery industry.[2][3] Consequently, the accurate and efficient quantification of lithium is crucial for quality control, environmental monitoring, and clinical diagnostics. While techniques like atomic absorption and flame emission photometry are considered gold standards, they often require expensive instrumentation and specialized training.[2]

The spectrophotometric method using **Thorin** (also known as 1-(o-arsenophenylazo)-2-naphthol-3,6-disulfonic acid, sodium salt) offers a simple, rapid, and sensitive alternative for lithium determination.[3][7] The underlying principle involves the formation of a colored lithium-thorin complex in a highly alkaline solution, typically a mixture of potassium hydroxide, water, and an organic solvent such as acetone.[1][3][5] The intensity of the resulting color is directly

proportional to the lithium concentration and can be measured using a standard UV-Vis spectrophotometer.

## Principle of the Method

The **Thorin** indicator forms a complex with lithium ions in an alkaline environment, leading to a shift in the absorbance spectrum.<sup>[2][8]</sup> This chelation-induced shift results in a distinct absorbance peak for the Li-**Thorin** complex at a wavelength of approximately 480 nm, which allows for its quantification.<sup>[2][3][4]</sup> The reaction is typically carried out in a solvent mixture containing acetone to enhance the stability and absorbance of the complex.<sup>[3]</sup>

## Quantitative Data Summary

The performance of the **Thorin** method for lithium quantification has been validated in several studies. The following tables summarize key quantitative parameters from the literature.

| Parameter  | Value                                | Matrix                       | Reference  |
|--|--------------------------------------|------------------------------|------------|
| Wavelength of Max. Absorbance ( $\lambda_{\text{max}}$ ) | 480 nm                               | Cathode material, wastewater | [1]        |
| 480 nm   | Human saliva                         | [2][4]                       |            |
| 480 nm   | Blood serum                          | [7]                          |            |
| 482 m $\mu$ (nm)   | Sea water                            | [5]                          |            |
| Linearity (Beer's Law)                                   | Up to 15 $\mu\text{g}$ lithium/10 ml | Sea water                    | [5]        |
| 0.3125 to 5 ppm  | General                              | [3]                          |            |
| 0.00-5.29 mEq/L  | Human saliva                         | [4]                          |            |
| Correlation Coefficient ( $R^2$ )                        | 0.997                                | Human saliva                 | [2][9][10] |
| 0.987 (vs. Atomic Absorption)                            | Blood serum                          | [7]                          |            |

Table 1: Key Spectrophotometric Parameters for Lithium-**Thorin** Complex.

| Sample Matrix | Sample Preparation/Interference Mitigation  | Reference |
|---------------|---|-----------|
| Blood Serum   | Proteins removed with trichloroacetic acid; synthetic serum electrolyte added to the reagent blank to compensate for electrolyte effects. | [7]       |
| Human Saliva  | Use of a reagent blank containing an equivalent amount of saliva to nullify interference from proteins and electrolytes.                  | [2][10]   |
| Sea Water     | Lithium separated from interfering ions using an ion-exchange resin (Dowex 50X8).   | [5]       |

Table 2: Sample Matrices and Interference Management Strategies.

## Experimental Protocols

### I. Preparation of Reagents

#### 1. 0.2% (w/v) **Thorin** Indicator Solution:

- Dissolve 200 mg of **Thorin** indicator in deionized water.[3]
- Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.[3]
- Store in a dark bottle.

#### 2. 20% (w/v) Potassium Hydroxide (KOH) Solution:

- Carefully dissolve 20 g of KOH pellets in approximately 80 mL of deionized water in a beaker (Note: the dissolution is exothermic).

- Allow the solution to cool to room temperature.
- Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

### 3. Lithium Standard Stock Solution (e.g., 1000 ppm):

- Dry high-purity lithium carbonate ( $\text{Li}_2\text{CO}_3$ ) at  $110^\circ\text{C}$  for 2 hours and cool in a desiccator.
- Accurately weigh 0.5323 g of dried  $\text{Li}_2\text{CO}_3$  and dissolve it in a minimal amount of dilute hydrochloric acid.
- Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
- Alternatively, use a commercially available certified lithium standard solution.

### 4. Working Lithium Standards:

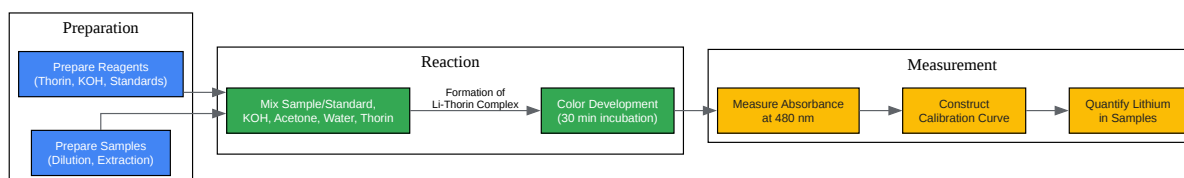
- Prepare a series of working standards by appropriate dilution of the stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.5 - 5 ppm).

## II. General Spectrophotometric Procedure

- Pipette a known volume of the sample or standard solution into a 10 mL volumetric flask.
- Add 0.1 mL of 20% KOH solution.[\[4\]](#)
- Add 3.5 mL of acetone.[\[4\]](#)
- Add 1.2 mL of deionized water.[\[4\]](#)
- Add 0.3 mL of 0.2% **Thorin** solution.[\[4\]](#)
- Dilute to the 10 mL mark with deionized water.
- Mix the solution thoroughly and allow it to stand for 30 minutes for the color to develop fully.  
[\[8\]](#)

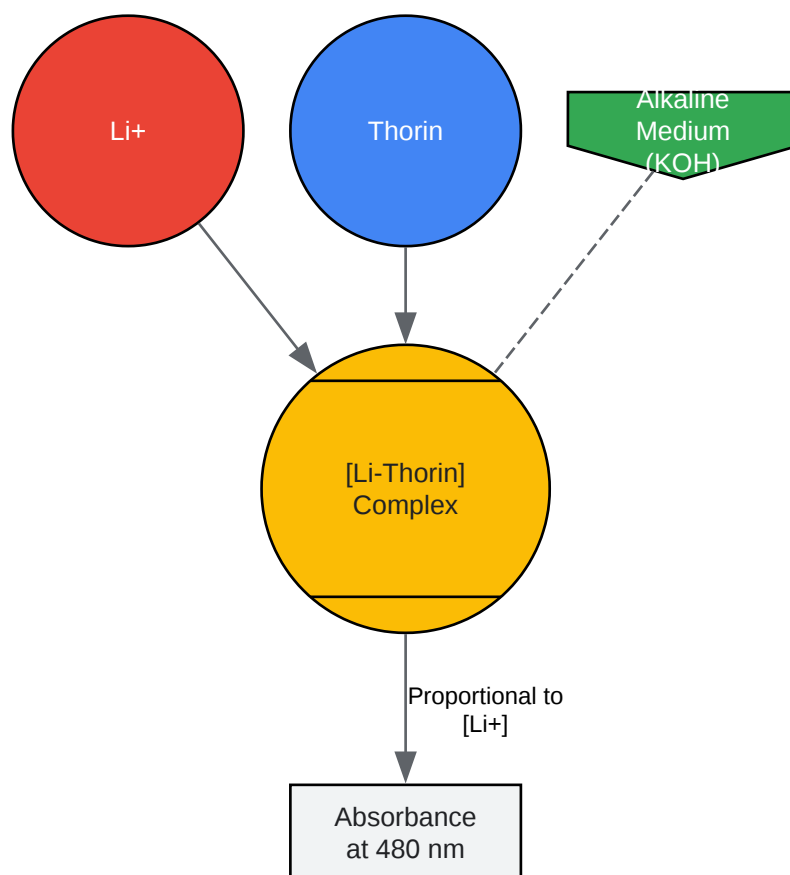
- Prepare a reagent blank using the same procedure, but substitute the sample/standard with an equal volume of deionized water. For biological samples, a matrix-matched blank is recommended (see Table 2).[2][7]
- Set the spectrophotometer to measure absorbance at 480 nm.
- Zero the spectrophotometer using the reagent blank.
- Measure the absorbance of each standard and sample solution.
- Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of lithium in the samples from the calibration curve.

## Visualizations



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Caption: Experimental workflow for lithium quantification using the **Thorin** method.



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Caption: Principle of Li-**Thorin** complex formation for spectrophotometric analysis.

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